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molecular formula C14H25NO3 B8515113 Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B8515113
M. Wt: 255.35 g/mol
InChI Key: NJXRMPIBKMAAHU-UHFFFAOYSA-N
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Patent
US05508428

Procedure details

In the similar procedure, 2-tert-butoxycarbonyl-4-hydroxymethyl-2-azaspiro[4.4]nonane (compound 105) (1H-NMR (CDCl3) δppm: 1.46 (9H, s), 1.61 (8H, s), 3.0-3.9 (7H, m)) and 2-tert-butoxycarbonyl-4-hydroxymethyl-2-azaspiro[4.5]decane (compound 107)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([CH2:13][OH:14])[C:10]2([CH2:18][CH2:17][CH2:16]C2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OC(N1CC(CO)C2(CCCCC2)C1)=O)(C)(C)C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([CH2:13][OH:14])[C:10]2([CH2:16][CH2:17][CH2:18]2)[CH2:9]1)=[O:7])([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C(C1)CO)CCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C(C1)CO)CCCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C(C1)CO)CCCCC2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C(C1)CO)CCCCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC2(CCC2)C(C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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